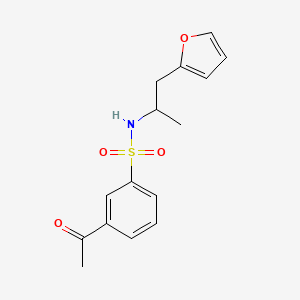

3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. These include an acetyl group (3-acetyl), a furan ring (furan-2-yl), a propyl group (propan-2-yl), a benzene ring, and a sulfonamide group (benzenesulfonamide). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the benzene ring and the furan ring suggests that the compound may have aromatic properties. The sulfonamide group could form hydrogen bonds, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. For instance, the acetyl group could undergo nucleophilic acyl substitution, and the sulfonamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water, while the benzene and furan rings could contribute to its stability .Scientific Research Applications

Synthesis and Molecular Interactions

Research on benzenesulfonamide derivatives has revealed their significance in the synthesis of complex molecular structures. For instance, studies have demonstrated the role of benzenesulfonamide compounds in forming crystal structures through intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl. These interactions are critical in determining the crystal packing and stability of these compounds, which could be relevant to the synthesis and application of 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide in material science or drug formulation (Bats, Frost, & Hashmi, 2001).

Advanced Organic Synthesis Techniques

The compound's related furan and benzenesulfonamide frameworks are employed in advanced organic synthesis techniques. For example, gold(I)-catalyzed reactions involving furan derivatives have been used to create highly substituted benzenesulfonamides. This highlights the potential for utilizing similar catalytic processes in the synthesis of 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide, offering pathways to novel organic molecules with diverse biological activities (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Biological Applications

Although direct biological applications of 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide were not found, related research indicates potential therapeutic applications. For example, sulfonamide derivatives have been synthesized and characterized for their in vitro biological activities, including antimicrobial properties. This suggests that with further research, compounds like 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide could be explored for similar biological applications, potentially leading to the development of new antimicrobial agents or therapeutic drugs (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).

Material Science and Optical Applications

Research into related furan and benzenesulfonamide compounds has also shown potential in material science, particularly in the development of materials with nonlinear optical properties and UV protection capabilities. This implies potential applications for 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide in the creation of advanced materials for optical devices or protective coatings (Satheeshchandra et al., 2020).

Mechanism of Action

properties

IUPAC Name |

3-acetyl-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11(9-14-6-4-8-20-14)16-21(18,19)15-7-3-5-13(10-15)12(2)17/h3-8,10-11,16H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFWHUUJPZWNOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2804693.png)

![N-{2-[5-(2-hydroxyphenyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)

![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid](/img/structure/B2804700.png)

![5-[(2,4-Difluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2804701.png)

![4-({[(2-Methylphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2804702.png)

![(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2804703.png)

![N,N-Dimethyl-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2804705.png)